molecular formula C17H11N3O3S B2390162 (Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865181-09-5

(Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2390162
CAS No.: 865181-09-5
M. Wt: 337.35
InChI Key: YATCBKWXJORKOK-ZCXUNETKSA-N
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Description

(Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structural features of this compound, including the nitro group and the benzo[d]thiazole moiety, contribute to its distinct chemical and biological properties.

Preparation Methods

The synthesis of (Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the nitro group: Nitration of the benzo[d]thiazole core is carried out using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Alkyne functionalization: The prop-2-yn-1-yl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the imine linkage: The final step involves the condensation of the nitro-substituted benzo[d]thiazole with benzamide under acidic or basic conditions to form the this compound.

Chemical Reactions Analysis

(Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The alkyne group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Cycloaddition: The alkyne group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, reducing agents like hydrogen gas or sodium dithionite, and various nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It has been tested against various bacterial and fungal strains, as well as cancer cell lines.

    Medicine: Due to its biological activities, the compound is being explored for its potential use as a therapeutic agent in the treatment of infectious diseases and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzo[d]thiazole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

(Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with antimicrobial and anticancer activities.

    Benzothiazole-2-thiol: Known for its antifungal and anticancer properties.

    Benzothiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific structural features, such as the nitro group and the alkyne functionalization, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S/c1-2-11-19-14-9-5-6-10-15(14)24-17(19)18-16(21)12-7-3-4-8-13(12)20(22)23/h1,3-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATCBKWXJORKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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